N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide
Description
N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O2S/c1-20(18,19)17-8-4-2-3-7(8)5-14-11-9(12)10(13)15-6-16-11/h6-8,17H,2-5H2,1H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVWVWXHSHMOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCC1CNC2=NC=NC(=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by reacting 2,4-dichloropyrimidine with ammonia to introduce the amino group at the 6-position.
Substitution reaction: The 5-chloro group can be introduced by treating the intermediate with a chlorinating agent such as phosphorus oxychloride.
Cyclopentylamine introduction: The cyclopentylamine moiety can be introduced via a nucleophilic substitution reaction.
Methanesulfonamide formation: Finally, the methanesulfonamide group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution of the chloro group could yield various substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidin-4-one: This compound is structurally similar and also exhibits biological activity.
4,6-dichloropyrimidine: Another pyrimidine derivative with similar reactivity.
Cyclopentylamine derivatives: Compounds containing the cyclopentylamine moiety share some chemical properties.
Uniqueness
N-[2-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]cyclopentyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
